4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers requiring a precise 4-hydrazinyl handle on a trifluoromethylquinoline scaffold face inconsistent availability of this specific isomer. 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline (CAS 49612-03-5) solves this by providing a reliable nucleophilic core for focused library synthesis. - Enables systematic SAR studies via unique H-bond donor/acceptor profile (2 donors, 6 acceptors). - Distinct lipophilicity benchmark (XLogP3-AA 2.7) for optimizing membrane permeability. - Key intermediate for constructing hydrazone and pyrazole derivatives with antimicrobial screening potential.

Molecular Formula C11H10F3N3
Molecular Weight 241.21 g/mol
CAS No. 49612-03-5
Cat. No. B12065079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline
CAS49612-03-5
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN
InChIInChI=1S/C11H10F3N3/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,15H2,1H3,(H,16,17)
InChIKeyLKTGVCXKNSHIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline: Core Properties & Identifiers


4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline (CAS 49612-03-5) is a trifluoromethyl-substituted quinoline derivative bearing a hydrazine group at the 4-position [1]. It possesses a molecular weight of 241.21 g/mol and a calculated XLogP3-AA lipophilicity value of 2.7, which reflects the combined influence of the lipophilic trifluoromethyl group and the polar hydrazine moiety [1]. The compound is commercially available as a free base and as a hydrochloride salt (CAS 1172396-90-5) for research use, with typical purity specifications around 98% from major chemical suppliers .

Hydrazine handle for hydrazone and heterocycle synthesis
Trifluoromethyl-quinoline scaffold with distinct lipophilicity profile
Available as free base or hydrochloride salt for research flexibility

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline: Uniqueness vs. Quinoline Analogs


The specific substitution pattern of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline dictates its unique chemical reactivity and physicochemical profile, making generic substitution with other quinoline analogs scientifically unsound. The 4-hydrazinyl group serves as a critical nucleophilic handle for constructing diverse heterocyclic derivatives, such as hydrazones and pyrazoles, which are not accessible from 4-amino or 4-hydroxy analogs [1]. Furthermore, the combination of the 2-methyl and 8-trifluoromethyl substituents with the 4-hydrazinyl group generates a distinct electronic environment and lipophilic/hydrophilic balance, evidenced by its computed XLogP3-AA of 2.7 [2], which differs substantially from analogs lacking the CF₃ group or bearing different C-4 functionality. Substituting a structurally similar compound would alter synthetic pathways, yield different reaction products, and likely produce molecules with divergent biological activity profiles [1].

Functional Group Mismatch 4-Amino or 4-hydroxy analogs lack the hydrazine nucleophile, preventing hydrazone and pyrazole formation.
Lipophilicity Profile Divergence The CF₃/hydrazine combination yields a distinct logP; substitution with non-CF₃ or different C-4 analogs may shift solubility and permeability context.
Synthetic Pathway Alteration Replacing the 4-hydrazinyl group changes derivatization outcomes and likely leads to divergent biological profiles.

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline: Key Differentiating Evidence


Lipophilicity vs. 4-Amino Analog

The calculated lipophilicity (XLogP3-AA) of the target compound is 2.7, compared to the closely related 4-amino-2-methyl-8-(trifluoromethyl)quinoline (CAS 147147-73-7), which has a computed cLogP of approximately 2.2 [1]. This quantitative difference arises from the replacement of the hydrazine moiety with an amino group at the 4-position.

Lipophilicity Shift
Reported
2.7 (XLogP3-AA) Δ +0.5 ~2.2 (cLogP, 4-amino analog)
May influence membrane permeability and solubility context
In silico; different calculation methods
Medicinal Chemistry Physicochemical Properties Lipophilicity

Antibacterial Activity: 3-Hydrazinyl Regioisomer

In a study of 8-trifluoromethylquinoline derivatives, the intermediate 3-hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline (regioisomer of the target compound) displayed 'remarkable activity' against tested bacterial strains in preliminary screening [1]. While direct MIC values for the 4-hydrazinyl target are not publicly available, this data from a regioisomer provides class-level evidence that hydrazinyl substitution on the quinoline core confers antibacterial properties, and that the specific position of the hydrazine group is a critical determinant of activity [1].

Regioisomer Activity
Class-level
Target not reported; 3-hydrazinyl isomer showed 'remarkable activity' in screening
Class-level antibacterial potential; regioisomer-dependent
Target-specific MIC data not available
Antibacterial Antitubercular SAR

Hydrazone and Heterocycle Derivatization

The 4-hydrazinyl moiety is a versatile nucleophile that readily undergoes condensation with carbonyl compounds to form hydrazones, a key transformation for generating libraries of bioactive molecules [1]. The closely related scaffold 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline has been successfully converted into hydrazones, ureas, thioureas, and pyrazoles, demonstrating the synthetic utility of the 4-hydrazinyl group on this quinoline template [1]. In contrast, analogs lacking this functional group, such as 2-methyl-8-(trifluoromethyl)quinoline (CAS 95256-55-6), cannot undergo these same derivatizations .

Hydrazone Synthesis
Reported
Hydrazone possible vs Not possible (2-methyl-8-CF₃ analog)
Supports derivatization workflows not possible with simpler analogs
Validated on bis-CF₃ analog scaffold
Synthetic Chemistry Building Block Hydrazone

Hydrogen Bond Profile vs. 4-Amino Analog

The target compound possesses a distinct hydrogen bonding profile compared to its 4-amino analog. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. In contrast, 4-amino-2-methyl-8-(trifluoromethyl)quinoline has 2 hydrogen bond donors but only 5 hydrogen bond acceptors [2]. This difference in acceptor count is due to the additional nitrogen atom in the hydrazine group.

H-Bond Acceptors
Reported
6 vs 5 (4-amino analog) +1
May alter target binding and solubility; supports SAR differentiation
Computed by Cactvs
Medicinal Chemistry Molecular Interactions H-Bonding

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline: Key Applications


Hydrazone-Derived Antibacterial Libraries

The 4-hydrazinyl group is a privileged functional handle for generating hydrazone derivatives, a compound class with demonstrated antibacterial and antitubercular activities [1]. Researchers can employ 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline as a core scaffold to condense with a variety of aromatic and aliphatic aldehydes, thereby creating focused libraries for antimicrobial screening. This approach leverages the known antibacterial potential of the hydrazinyl-8-trifluoromethylquinoline scaffold [2].

Lead Optimization: Controlled Lipophilicity

The compound's calculated XLogP3-AA of 2.7 provides a specific lipophilicity benchmark that is distinct from its 4-amino analog (cLogP ~2.2) [3]. Medicinal chemists can utilize this compound as a starting point for lead optimization programs where a precise logP window is required for target engagement, membrane permeability, or metabolic stability. The hydrazine group also offers a vector for further functionalization to modulate lipophilicity and add additional pharmacophoric features.

Heterocycle Synthesis via Hydrazine Cyclization

As demonstrated with the structurally analogous 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, the 4-hydrazinyl group is a versatile precursor for synthesizing pyrazoles and other nitrogen-containing heterocycles [1]. This compound can serve as a key intermediate for constructing complex, polycyclic quinoline derivatives, which are of high interest in pharmaceutical and agrochemical research.

Physicochemical Benchmarking for SAR

The distinct hydrogen bond donor/acceptor profile (2 donors, 6 acceptors) of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline, compared to the 4-amino analog (2 donors, 5 acceptors) [3][4], makes it a valuable tool for structure-activity relationship (SAR) studies. Scientists can use this compound to systematically investigate the impact of an additional hydrogen bond acceptor on biological activity, solubility, and target binding kinetics, thereby refining pharmacophore models for 8-trifluoromethylquinoline-based inhibitors.

Application
Selection Property
Validation Focus
Hydrazone-derived antibacterial library synthesis
Hydrazine reactivity for condensation
Antimicrobial screening of hydrazone products
Lead optimization with reported lipophilicity benchmark
Lipophilicity profile (hydrazine/CF₃ combination)
Permeability and metabolic stability assays
Heterocycle synthesis via hydrazine cyclization
Hydrazine nucleophilicity for cyclization
Pyrazole and N-heterocycle formation validation
Physicochemical benchmarking for SAR
H-bond donor/acceptor count differentiation
Target binding and solubility SAR studies
Quote Request

Request a Quote for 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.